molecular formula C6H5F2NO3S B15275163 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid

2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid

Cat. No.: B15275163
M. Wt: 209.17 g/mol
InChI Key: XFMATSUOVIWTQR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamidesThe reaction conditions often include the presence of bromine or iodine, silica chloride, or various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and difluoro substitution can enhance its stability and interaction with molecular targets compared to other thiazole derivatives .

Properties

Molecular Formula

C6H5F2NO3S

Molecular Weight

209.17 g/mol

IUPAC Name

2,2-difluoro-2-(2-methoxy-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H5F2NO3S/c1-12-5-9-2-3(13-5)6(7,8)4(10)11/h2H,1H3,(H,10,11)

InChI Key

XFMATSUOVIWTQR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)C(C(=O)O)(F)F

Origin of Product

United States

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